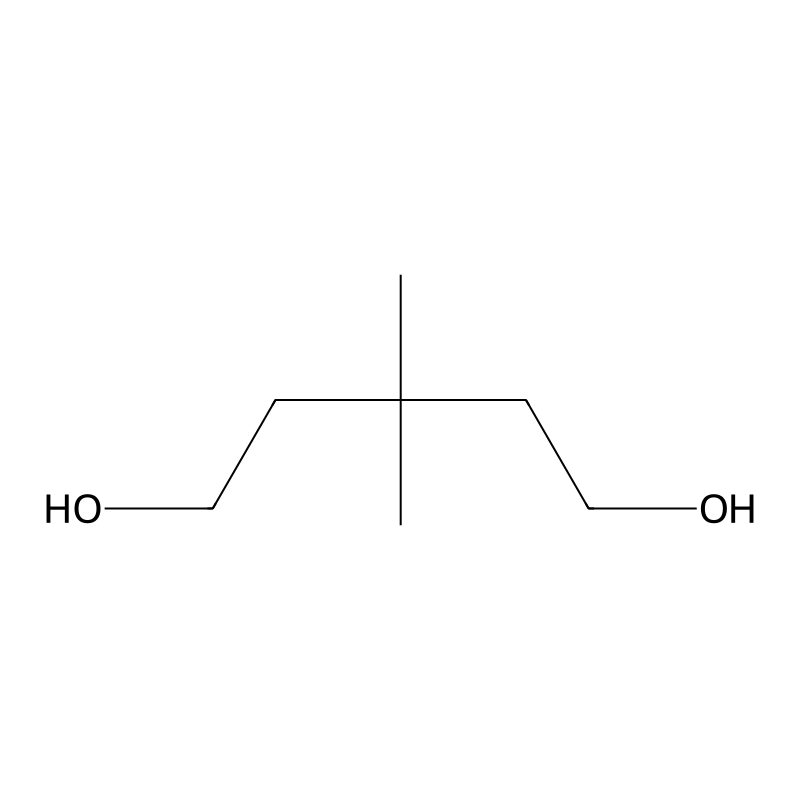3,3-Dimethylpentane-1,5-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3,3-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol. It is characterized by the presence of two hydroxyl groups (-OH) located at the first and fifth carbon atoms of a pentane chain, making it a diol. This compound is colorless, odorless, and soluble in water, which contributes to its utility in various applications. Its structure can be represented as follows:
textCH3 |CH3-C-CH2-CH2-CH2-OH | OH
- Isomerization: The compound can undergo isomerization through a methyl shift mechanism, leading to the formation of different structural isomers.
- Esterification: It can react with carboxylic acids to form esters, which are important in the production of polymers and plasticizers.
- Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
There are several methods for synthesizing 3,3-Dimethylpentane-1,5-diol:
- Reduction of 3,3-Dimethylglutaric Acid: A common synthetic route involves reducing 3,3-dimethylglutaric acid using reducing agents like lithium aluminum hydride or sodium borohydride.
- Hydrolysis of Esters: The compound can also be synthesized by hydrolyzing esters derived from 3,3-dimethylpentanedioic acid.
3,3-Dimethylpentane-1,5-diol has several applications across different industries:
- Polymer Production: It is used as a building block in the synthesis of polyesters and polyurethanes.
- Plasticizers: The compound serves as a plasticizer in various formulations to enhance flexibility and durability.
- Solvent: Due to its water solubility, it can function as a solvent in chemical processes and formulations .
Several compounds share structural similarities with 3,3-Dimethylpentane-1,5-diol. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2,3-Dimethylpentane-1,5-diol | C₇H₁₆O₂ | Similar diol structure; different methyl placement. |
| Neopentyl Glycol | C₅H₁₂O₂ | Commonly used in polymer production; simpler structure. |
| 2-Methyl-2-pentanol | C₆H₁₄O | Contains one hydroxyl group; used as a solvent. |
Uniqueness: 3,3-Dimethylpentane-1,5-diol's unique feature lies in its dual hydroxyl groups positioned at the terminal ends of a branched pentane chain. This configuration enhances its reactivity compared to other similar compounds and broadens its applicability in industrial processes.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








